Benzimidazole hydrobromide
Description
Historical Context and Significance of the Benzimidazole (B57391) Core in Chemical Science
The benzimidazole nucleus, a heterocyclic aromatic organic compound, is formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. ijfmr.com Its journey in science began in 1872, and since then, it has established itself as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govquestjournals.org This esteemed status is attributed to its structural similarity to naturally occurring purines, which allows it to interact with a wide array of biological targets. nih.gov
The versatility of the benzimidazole core is evident in its presence in numerous FDA-approved drugs. biomedres.us Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. biomedres.usresearchgate.netrsc.org The ability of the benzimidazole structure to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its efficacy in binding with macromolecules. biomedres.usresearchgate.net This inherent capacity for diverse biological interactions has made the benzimidazole scaffold a cornerstone in the development of new therapeutic agents. smolecule.compjps.pk
Rationale for Dedicated Academic Inquiry into Benzimidazole Hydrobromide
The specific focus on the hydrobromide salt of benzimidazole derivatives is driven by several key scientific considerations. The formation of a hydrobromide salt can significantly alter the physicochemical properties of the parent benzimidazole compound, most notably its aqueous solubility. This enhanced solubility is a crucial factor in drug development, as it can improve the bioavailability of a compound.
Furthermore, the introduction of a bromide ion can influence the crystal packing of the molecule, leading to different polymorphic forms with distinct properties. iucr.orgnih.gov The study of these crystal structures provides valuable insights into the intermolecular interactions, such as hydrogen bonding with the bromide ion, which can be critical for understanding the compound's stability and behavior in a biological environment. iucr.orgnih.gov
The synthesis of this compound derivatives also serves as a versatile platform for further chemical modifications. The bromide can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a library of new compounds with potentially enhanced or novel biological activities. This synthetic utility makes this compound an attractive intermediate for the exploration of new chemical space in drug discovery.
Scope and Research Objectives for this compound Studies
The primary research objectives for studies involving this compound are multifaceted and span across different areas of chemical and pharmaceutical sciences. A core objective is the synthesis and characterization of novel this compound derivatives. nih.govresearchgate.netpharmainfo.in This involves developing efficient synthetic routes and employing various spectroscopic and analytical techniques to confirm the structure and purity of the newly created compounds. nih.govresearchgate.netpharmainfo.in
A significant area of investigation is the exploration of the biological activities of these derivatives. Researchers aim to screen these compounds for a wide range of pharmacological effects, with a particular emphasis on identifying potential new antimicrobial and anticancer agents. nih.govontosight.ai Studies often involve determining the inhibitory concentrations against various microbial strains and cancer cell lines to assess their potency. nih.gov
Furthermore, a key objective is to elucidate the structure-activity relationships (SAR) of these compounds. By systematically modifying the structure of the this compound molecule and observing the corresponding changes in biological activity, researchers can identify the key structural features responsible for their therapeutic effects. This understanding is crucial for the rational design of more potent and selective drug candidates.
Another important research direction is the investigation of the physicochemical properties of this compound derivatives. This includes studying their solubility, stability, and crystal structure. iucr.orgnih.gov Understanding these properties is essential for the formulation of these compounds into effective and stable pharmaceutical preparations.
Detailed Research Findings
Recent research has highlighted the potential of various substituted this compound derivatives in different therapeutic areas. The following table summarizes key findings from selected studies:
| Compound Name | Research Focus | Key Findings |
| 2-(2-Bromoethyl)this compound | Synthetic Intermediate | The bromoethyl group provides a reactive site for nucleophilic substitution and cross-coupling reactions, making it a valuable building block for more complex molecules. The hydrobromide salt form enhances aqueous solubility. |
| 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide | Crystal Structure Analysis | X-ray diffraction studies revealed the crystal structure, showing strong intermolecular N-H···Br hydrogen bonds involving the bromide ion. iucr.org |
| 1,3-bis(3-phenylpropyl-1)-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide | Cytotoxicity | Demonstrated significant antiproliferative activity against human colorectal cancer cell lines. nih.gov |
| 2-(3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid hydrobromide | Potential Biological Activity | The hydrobromide salt form suggests importance for solubility or stability in aqueous solutions for potential therapeutic applications. ontosight.ai |
| 5,6-dimethyl-2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazol-3-ium bromide | Structural Characterization | The synthesis and structural characterization revealed N-H···Br hydrogen bonding and π-π interactions within the crystal structure. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-benzimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.BrH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPYEHYJJVRSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization of Benzimidazole Hydrobromide
Single Crystal X-ray Crystallography of Benzimidazole (B57391) Hydrobromide
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions within the crystal lattice. For Benzimidazole hydrobromide, this analysis confirms the proton transfer from hydrobromic acid to the benzimidazole moiety, resulting in the formation of a benzimidazolium cation and a bromide anion. nih.gov
A study on a closely related derivative, 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide, provides valuable insights into the expected crystallographic parameters. nih.gov The data reveals a monoclinic crystal system, and the key parameters are summarized in the table below.
| Crystal Parameter | Value |
| Formula | C₁₄H₁₃N₂S⁺·Br⁻ |
| Molecular Weight | 321.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3289 (2) |
| b (Å) | 24.0195 (12) |
| c (Å) | 10.9544 (5) |
| β (°) | 100.113 (2) |
| Volume (ų) | 1380.35 (11) |
| Z | 4 |
| Crystal data for 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide, a representative this compound derivative. nih.gov |
Benzimidazole in its neutral form can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. pharmainfo.inresearchgate.net However, in this compound, the proton from hydrobromic acid is transferred to one of the nitrogen atoms of the imidazole (B134444) ring. nih.gov This protonation results in a fixed cationic structure, the benzimidazolium ion, thereby eliminating the tautomerism that is characteristic of the neutral molecule in certain environments. beilstein-journals.orgnih.gov
The benzimidazole ring system in such structures is typically found to be essentially planar. nih.govresearchgate.net This planarity is a consequence of the aromatic nature of the fused benzene (B151609) and imidazole rings. Studies on various benzimidazole derivatives confirm this near-planar conformation, with minimal deviation of the constituent atoms from the mean plane of the ring system. researchgate.netnih.gov
The arrangement of ions in the crystal lattice of this compound is governed by a network of non-covalent interactions. Single-crystal X-ray diffraction reveals that strong, directional hydrogen bonds are the primary interactions stabilizing the crystal structure. nih.gov
Powder X-ray Diffraction Analysis of this compound Forms
Powder X-ray Diffraction (PXRD) is a powerful technique used for the identification of crystalline materials. marshall.edu Each crystalline solid has a unique PXRD pattern, characterized by a specific set of diffraction peak positions (angles, 2θ) and intensities, which serves as a "fingerprint" for that particular crystalline phase. marshall.edu
For this compound, PXRD is instrumental in:
Phase Identification: Confirming the identity of the synthesized material by comparing its experimental PXRD pattern to a reference pattern.
Purity Analysis: Detecting the presence of any crystalline impurities or different polymorphic forms.
Polymorph Screening: Investigating whether this compound can exist in different crystal forms (polymorphs), as different polymorphs of a compound can have distinct physical properties. google.com
The analysis of an authentic this compound sample would yield a diffractogram with sharp peaks, indicative of its crystalline nature. The positions of these peaks are determined by the dimensions of the unit cell, providing a direct link to the single-crystal structure.
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the vibrational modes and electronic environment of the atoms within the molecule.
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The spectra exhibit bands corresponding to specific bond stretching, bending, and other molecular vibrations. For this compound, these techniques are particularly useful for confirming the protonation of the benzimidazole ring.
Key vibrational modes observed for the benzimidazolium cation include:
N-H Stretching: The protonation of the nitrogen atom gives rise to a characteristic N-H stretching vibration. This band is typically broad and appears in the region of 3200-2800 cm⁻¹ in the IR spectrum, shifted due to the strong hydrogen bonding with the bromide anion.
C=N and C=C Stretching: Vibrations associated with the aromatic ring system are observed in the 1620-1400 cm⁻¹ region. researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic bands in the fingerprint region. nih.gov
The table below summarizes some of the characteristic vibrational frequencies for benzimidazole. Upon formation of the hydrobromide salt, shifts in these frequencies, particularly for modes involving the nitrogen atoms, are expected.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | ~3509 |
| Aromatic C-H Stretch | 3100-3000 |
| Ring C=C/C=N Stretch | 1600-1400 |
| C-H Out-of-plane Bend | ~740 |
| N-H Out-of-plane Bend | ~450 |
| Characteristic IR frequencies for benzimidazole monomers. researchgate.net |
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. pharmainfo.in
In neutral benzimidazole, fast proton exchange between the two nitrogen atoms can lead to a time-averaged spectrum where chemically distinct but rapidly interconverting positions appear equivalent. beilstein-journals.orgnih.gov However, for this compound, the stable protonation at one nitrogen creates a static benzimidazolium cation in solution. This results in a more defined spectrum.
¹H NMR: The spectrum of the benzimidazolium cation is expected to show distinct signals for each unique proton. The symmetry of the cation simplifies the spectrum. A downfield shift for the protons, especially those on the imidazole ring (e.g., the C2-H proton), is anticipated compared to neutral benzimidazole, due to the positive charge on the ring. The N-H protons would also be observable, often as broad signals.
¹³C NMR: Similarly, the ¹³C NMR spectrum will show distinct resonances for each carbon atom. The carbons of the imidazole ring (especially C2) are expected to be significantly deshielded (shifted downfield) due to the adjacent positively charged nitrogen atom. researchgate.net This deshielding provides clear evidence of the protonation site.
The unambiguous assignment of signals in both ¹H and ¹³C NMR spectra confirms the formation of the this compound salt and provides a complete picture of its molecular structure in solution.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of benzimidazole and its derivatives is characterized by absorption bands in the ultraviolet region, which arise from π → π* and n → π* electronic transitions within the fused benzene and imidazole rings.
The benzimidazole scaffold typically exhibits two main absorption bands. semanticscholar.org The primary band, appearing at a lower wavelength, is attributed to the π → π* transition of the benzenoid system. A secondary, less intense band at a longer wavelength corresponds to the electronic transitions within the heterocyclic imidazole ring. semanticscholar.org Upon protonation to form the hydrobromide salt, shifts in the absorption maxima (λmax) can be anticipated due to the alteration of the electronic environment of the chromophore. The protonation of the nitrogen atom in the imidazole ring can lead to a bathochromic (red) or hypsochromic (blue) shift, depending on the specific electronic effects.
Table 1: Expected UV-Visible Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* (Benzene Ring) | ~240 - 250 | Methanol/Ethanol (B145695) |
| π → π* (Imidazole Ring) | ~270 - 280 | Methanol/Ethanol |
Note: The exact absorption maxima may vary depending on the solvent and the specific experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be expected to show a prominent peak corresponding to the protonated benzimidazole molecule, [C7H6N2+H]+, at a mass-to-charge ratio (m/z) of approximately 119.14. nih.gov
The fragmentation of the benzimidazole core under mass spectrometric conditions typically involves the cleavage of the imidazole ring. researchgate.net A characteristic fragmentation pattern involves the sequential loss of hydrogen cyanide (HCN) molecules. The protonated benzimidazole ion (m/z 119) would likely undergo fragmentation to produce key fragment ions.
Table 2: Predicted Mass Spectrometry Fragmentation Data for Benzimidazole Cation
| m/z | Proposed Fragment |
|---|---|
| 119 | [C7H7N2]+ (Protonated Molecule) |
| 92 | [C6H6N]+ (Loss of HCN) |
Note: The relative intensities of these fragments would depend on the specific mass spectrometer and the experimental conditions used.
The presence of the bromide ion would be observed in the negative ion mode, showing a characteristic isotopic pattern for bromine (79Br and 81Br in approximately a 1:1 ratio). This comprehensive fragmentation analysis provides a fingerprint for the identification and structural confirmation of the benzimidazole moiety.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C7H7BrN2), the theoretical elemental composition can be calculated based on its molecular weight.
The molecular formula of benzimidazole is C7H6N2, and its molecular weight is approximately 118.14 g/mol . nist.gov Hydrobromic acid (HBr) has a molecular weight of approximately 80.91 g/mol . Therefore, the molecular weight of this compound (C7H7BrN2) is approximately 199.05 g/mol .
Table 3: Elemental Analysis Data for this compound (C7H7BrN2)
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 42.24 | Data not available |
| Hydrogen (H) | 3.54 | Data not available |
| Bromine (Br) | 40.15 | Data not available |
Note: "Found %" values are obtained from experimental analysis and are typically expected to be within ±0.4% of the theoretical values to confirm the purity of the compound. nih.gov
While specific experimental "found" values for this compound are not available in the reviewed literature, this technique remains a standard and essential method for the characterization and purity verification of the compound.
Thermal Analysis in Crystalline Form Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for characterizing the thermal properties of a crystalline solid, including its melting point, decomposition temperature, and thermal stability.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for a crystalline compound like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. For many benzimidazole derivatives, melting is often followed by decomposition at higher temperatures. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would indicate the temperature at which the compound begins to decompose. The decomposition of benzimidazole-containing compounds often occurs in multiple stages, reflecting the breakdown of the molecular structure. researchgate.netnih.gov The initial weight loss could be attributed to the loss of HBr, followed by the decomposition of the benzimidazole ring at higher temperatures.
Table 4: Expected Thermal Analysis Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| DSC | Melting Point (Tm) | A sharp endothermic peak. |
| DSC | Decomposition | Exothermic or endothermic events following melting. |
| TGA | Onset of Decomposition | Significant weight loss indicating the start of degradation. |
Note: The specific temperatures and weight loss percentages are dependent on experimental conditions such as heating rate and atmosphere.
Studies on related benzimidazole salts have shown that their thermal stability is influenced by the nature of the counter-ion. nih.gov
Microscopic Techniques for Solid-State Morphology
Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are used to visualize the surface topography and morphology of solid materials at a high resolution. SEM analysis of crystalline this compound would provide valuable information about its crystal habit, size, and shape.
The morphology of a crystalline solid can be influenced by the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of impurities. SEM images of this compound could reveal well-defined crystalline structures, such as needles, plates, or prisms. This information is important as the solid-state morphology can affect physical properties like solubility and dissolution rate. While specific SEM micrographs for this compound were not found in the surveyed literature, this technique is a standard method for the solid-state characterization of pharmaceutical compounds. researchgate.net
Supramolecular Chemistry and Solid State Forms of Benzimidazole Hydrobromide
Polymorphism of Benzimidazole (B57391) Hydrobromide
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of significant scientific interest. These different forms, or polymorphs, of the same compound can exhibit distinct physicochemical properties. Despite the importance of this field, a thorough review of scientific literature reveals a notable lack of specific studies on the polymorphic forms of the parent compound, benzimidazole hydrobromide. The following subsections, therefore, reflect the absence of available data for this specific compound.
No specific polymorphic forms of this compound have been identified or characterized in the reviewed scientific literature. While polymorphism is a known characteristic of the benzimidazole scaffold itself and some of its complex derivatives, dedicated studies to isolate and describe different crystal forms of the simple hydrobromide salt are not publicly available. nih.gov For instance, studies on the related compound mebendazole (B1676124), a complex benzimidazole derivative, have identified and characterized three distinct polymorphs (A, B, and C), which differ in solubility and therapeutic efficacy. deepdyve.comresearchgate.netbgu.ac.il However, this detailed level of characterization has not been extended to this compound.
The stability of a given polymorph and the potential for it to convert into another form are governed by thermodynamic and kinetic factors, including temperature, pressure, and the presence of solvents. researchgate.netnih.gov Understanding these factors is crucial for controlling the solid-state form of a substance. As no polymorphs of this compound have been identified, there is consequently no research on their relative stabilities or the conditions that might induce their interconversion. Studies on other compounds have shown that such transformations can be critical; for instance, in some pharmaceutical tablets, a clinically preferred polymorph can convert to a less soluble, more stable form, affecting the product's performance. researchgate.netnih.gov
Co-Crystallization and Salt Formation of Benzimidazole Derivatives
While data on the polymorphism of the parent this compound is scarce, the broader class of benzimidazole derivatives has been extensively studied in the context of crystal engineering, specifically through co-crystallization and salt formation. These techniques are employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their covalent structure. acs.orgresearchgate.net
The rational design of co-crystals and salts relies on the principles of supramolecular chemistry, which involves understanding and utilizing non-covalent interactions. nih.govroyalsocietypublishing.org Key design principles for benzimidazole derivatives include the use of supramolecular synthons, the pKₐ rule, and analysis of molecular electrostatic potential surfaces (MEPs).
Supramolecular Synthons: These are robust and predictable patterns of intermolecular interactions. For benzimidazole derivatives, which contain both hydrogen-bond donors (N-H) and acceptors (pyridine-like N), the formation of heterosynthons with complementary molecules like carboxylic acids is a primary design strategy. researchgate.netroyalsocietypublishing.org The carboxylic acid···N(heterocycle) O-H···N hydrogen bond is a particularly reliable and widely used synthon. royalsocietypublishing.org
The ΔpKₐ Rule: This principle helps predict whether a reaction between an acid and a base will result in a salt or a co-crystal. The pKₐ is a measure of a molecule's acidity. A general guideline suggests that if the difference (ΔpKₐ) between the pKₐ of the base (e.g., a benzimidazole derivative) and the acid (the co-former) is greater than 3, proton transfer is likely, leading to salt formation. If the ΔpKₐ is less than 0, a co-crystal is more probable. The region between 0 and 3 is a gray area where either outcome is possible. biomedres.us
Molecular Electrostatic Potential (MEP) Surfaces: Computational MEP analysis can identify the most likely sites for hydrogen bonding on a molecule's surface. By mapping the electrostatic potential, researchers can predict how a benzimidazole derivative and a potential co-former will interact electrostatically, guiding the selection of appropriate co-formers. biomedres.us
A hierarchical approach is often employed, where the strongest, most reliable interactions (like the O-H···N bond between a carboxylic acid and the basic nitrogen of the benzimidazole ring) are considered first to guide the assembly of the desired supramolecular structure. royalsocietypublishing.org
The formation of co-crystals and salts of benzimidazole derivatives is driven by a combination of specific, directional, non-covalent interactions. The primary mechanisms involve hydrogen bonding and π–π stacking interactions.
Hydrogen Bonding: This is the most critical interaction in the formation of benzimidazole derivative co-crystals and salts. The benzimidazole ring contains an acidic N-H proton and a basic imine nitrogen atom, making it an excellent candidate for forming strong hydrogen bonds. In salt formation, a proton is transferred from an acidic co-former to the basic nitrogen of the benzimidazole, creating charged species that are held together by strong N⁺-H···A⁻ (where A is the conjugate base) hydrogen bonds. In co-crystals, no proton transfer occurs; instead, neutral molecules are connected by hydrogen bonds, such as the robust O-H···N interaction with carboxylic acids or N-H···O interactions. researchgate.net Water molecules, when present, can also play a significant role in stabilizing the crystal structure by bridging different components through hydrogen bonds.
The interplay of these interactions dictates the final crystal structure. For example, in the crystal structure of 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide, the structure is characterized by strong N—H⋯Br hydrogen bonds and further stabilized by C—H⋯S interactions and π–π stacking.
Table of Co-Crystal and Salt Formation Data for Benzimidazole Derivatives
| Benzimidazole Derivative System | Co-former | Interaction Type | Key Interactions Observed | Reference(s) |
| 1,3-bis(4-methylbenzyl)-1H-1,3-benzimidazol-3-ium bromide | Water | Hydrated Salt | O—H⋯Br, C—H⋯O, C—H···Br hydrogen bonds; π–π stacking | |
| 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide | Hydrobromic Acid | Salt | N—H⋯Br hydrogen bonds; C—H⋯S interactions; π–π stacking | |
| 3-[-[[2-[-[(4-Cyanophenyl) amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]...]] | Fumaric Acid, Maleic Acid | Co-crystal | Hydrogen bonding, leading to different molecular conformations ("cis", "intermediate", "trans") | nih.gov |
| Bis(benzimidazole) derivatives | Aromatic dicarboxylic acids | Co-crystal | N–H⋯O, O–H⋯O hydrogen bonds; π–π interactions, generating 3D supramolecular networks | |
| 2-(2-(pyridine-4-yl)vinyl)-1H-benzimidazole | Various carboxylic acids | Co-crystal and Salt | Hydrogen bonding; cation-π interactions |
Characterization of Co-Crystals and Salts
The characterization of this compound salts and their co-crystals is crucial for understanding their solid-state structures and properties. A variety of analytical techniques are employed to confirm the formation of new crystalline phases and to elucidate their structural details. mdpi.comresearchgate.net Single-crystal X-ray diffraction (SCXRD) stands as a definitive method, providing precise information on molecular geometry, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. conicet.gov.arscispace.comnih.gov
Powder X-ray diffraction (PXRD) is also widely used to confirm the formation of a new crystalline solid, as the diffraction pattern of a co-crystal or salt will be distinct from that of the individual components or their simple physical mixture. mdpi.comconicet.gov.arnih.gov
Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties of these materials. DSC can identify melting points, phase transitions, and the formation of eutectics, with the melting point of a co-crystal typically being different from its constituent components. researchgate.netnih.govresearchgate.net
Spectroscopic techniques provide further confirmation and insight into the intermolecular interactions within the crystal structure. Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to changes in the vibrational modes of molecules that occur upon the formation of new interactions, such as hydrogen bonds, in salts or co-crystals. mdpi.comconicet.gov.arnih.gov Additionally, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to confirm the identity and structure of the compounds in solution and can provide evidence for salt formation. scispace.comnih.gov
Table 1: Methods for Characterization of this compound Co-Crystals and Salts
| Technique | Purpose | Key Findings | References |
|---|---|---|---|
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise 3D crystal structure. | Elucidates bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-stacking. | conicet.gov.arscispace.comnih.gov |
| Powder X-ray Diffraction (PXRD) | Confirms the formation of new crystalline phases. | Provides a unique diffraction pattern for the co-crystal/salt, distinct from starting materials. | mdpi.comconicet.gov.arnih.gov |
| Differential Scanning Calorimetry (DSC) | Investigates thermal properties and phase behavior. | Reveals distinct melting points and thermal events indicative of co-crystal/salt formation. | researchgate.netnih.govresearchgate.net |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and solvent content. | Measures weight loss upon heating, identifying decomposition temperatures and the presence of solvates. | conicet.gov.arnih.gov |
| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Probes vibrational modes to detect intermolecular interactions. | Shows shifts in characteristic peaks (e.g., N-H, C=O) upon the formation of hydrogen bonds. | mdpi.comconicet.gov.arnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms molecular structure and purity. | Characterizes the chemical environment of atoms (¹H, ¹³C) in the synthesized compound. | scispace.comnih.gov |
Intermolecular Interactions in Solid-State Architectures
Hydrogen Bonding Networks (N-H···Br, O-H···O, N-H···O, C-H···O)
Hydrogen bonds are among the most critical interactions in determining the structure of this compound salts. The protonation of a nitrogen atom in the benzimidazole ring creates a strong hydrogen bond donor (N-H⁺), which readily interacts with the bromide anion (Br⁻). This primary N-H···Br interaction is a robust and highly directional bond that plays a fundamental role in the crystal lattice. researchgate.netnih.govnih.gov In hydrobromide salts of imidazoles, these N-H⁺···Br⁻ bonds are a defining feature of their robust hydrogen-bonding networks.
In addition to the primary N-H···Br bond, other types of hydrogen bonds contribute to the stability and complexity of the crystal structures, particularly in co-crystals or solvates.
O-H···O Hydrogen Bonds: These interactions are observed in structures containing co-formers with hydroxyl groups, such as phenols or carboxylic acids, or in solvates with molecules like water or acetone. nih.gov
N-H···O Hydrogen Bonds: These can form between the benzimidazole N-H donor and an oxygen acceptor from a co-former or solvent molecule, leading to the formation of infinite chains or other motifs. nih.govresearchgate.net
C-H···O Hydrogen Bonds: Weaker C-H donors, often from the aromatic rings of benzimidazole, can also participate in hydrogen bonding with oxygen acceptors, further stabilizing the crystal packing. researchgate.net
Aromatic Interactions (π-π Stacking)
Aromatic interactions, specifically π-π stacking, are another significant contributor to the solid-state assembly of benzimidazole derivatives. The planar benzimidazole ring system readily engages in these interactions. nih.gov These can occur in various arrangements, such as head-to-tail or head-to-head, and often involve the imidazole (B134444) and benzene (B151609) rings of adjacent molecules. researchgate.netnih.gov The presence of other aromatic groups, such as a phenyl substituent, can further enhance π-π stacking. These interactions, often interspersed with hydrogen bonds, are crucial in the initial stages of crystal nucleation and the formation of larger assemblies. researchgate.net In some derivatives, π-π stacking interactions between benzimidazole and other aromatic rings can lead to the formation of infinite chains. nih.gov
Halogen Bonding and Other Noncovalent Interactions (e.g., C-H···S, C-Br···F, C-H···F, Lone Pair···π Contacts)
Beyond conventional hydrogen bonds and π-π stacking, a range of other noncovalent interactions contribute to the supramolecular structures of this compound and related compounds.
Halogen Bonding: The halogen bond is a directional interaction between an electrophilic region on a halogen atom and a nucleophile. acs.orgmdpi.com In the context of benzimidazole derivatives, this can involve interactions like C-I···N or even interactions with the bromide counterion itself. mdpi.comacs.org The ability of halogen atoms to interact with π-systems (halogen···π interactions) is also noted, with examples such as iodine···π interactions with the benzimidazole ring. acs.orgmdpi.com
Supramolecular Self-Assembly and Molecular Aggregation
The combination of the aforementioned noncovalent interactions drives the spontaneous organization of this compound molecules into well-defined, thermodynamically stable architectures. This process of supramolecular self-assembly is fundamental to its crystallization and the formation of aggregated structures. researchgate.netnih.gov The reversible and directional nature of these noncovalent forces allows for the formation of complex, ordered systems from individual molecular building blocks. nih.gov
Formation of One-Dimensional Nuclei and Higher-Order Assemblies
A key aspect of the crystallization of benzimidazole derivatives is the initial formation of one-dimensional (1D) nuclei. researchgate.net Research suggests that the first stage of crystallization involves the formation of these 1D chains or blocks, often driven by a combination of strong hydrogen bonds and interspersed π-π interactions. researchgate.net These primary assemblies then approach each other in specific patterns to form the final, three-dimensional crystal lattice. researchgate.net
This formation of 1D structures is a recurring theme. For instance:
O-H···N hydrogen bonds can link benzimidazole molecules into chains. nih.gov
A combination of C-H···S and N-H···Br interactions can generate tetramers that subsequently link into chain-like patterns. nih.gov
Halogen bonds, such as C-I···N and C-I···π interactions, can also direct the formation of 1D infinite chains. mdpi.com
The self-aggregation of chiral benzimidazole derivatives has been shown to produce highly ordered, one-dimensional nanostructured materials, highlighting the propensity of this molecular scaffold to form extended linear assemblies. acs.org These higher-order structures are a direct consequence of the specific and directional intermolecular interactions inherent to the this compound system.
Quantitative Analysis of Supramolecular Similarity (e.g., ID, IC, IG indices)
The supramolecular similarity between different crystalline structures of benzimidazole derivatives can be quantitatively assessed using a variety of similarity indices. These indices provide a numerical measure of the degree of similarity based on different aspects of the crystal packing and intermolecular interactions. Key indices include the geometric (ID), contact area (IC), and stabilization energy (IG) parameters. researchgate.net
A study focusing on a series of benzimidazole derivatives utilized these indices to explore the origins of supramolecular similarity. researchgate.net The research indicated that the similarity arises from the approximation of one-dimensional nuclei formed during the initial stages of crystallization. These nuclei are assembled through a combination of hydrogen bonding and π–π stacking interactions. researchgate.net
The quantitative similarity indices were instrumental in classifying the different regions of supramolecular similarity. For instance, a high geometric similarity index (ID > 0.95) suggests an isostructural relationship between crystal structures. Intermediate values (e.g., ID = 0.75) point to a moderate degree of similarity. researchgate.net A multiparameter index, IDCG, which combines the geometric, contact area, and stabilization energy aspects, can provide a more comprehensive assessment of supramolecular similarity. researchgate.net
In the aforementioned study, it was observed that substituted benzimidazole derivatives displayed a high degree of similarity when compared with each other. However, the unsubstituted benzimidazole showed low similarity to the substituted counterparts. This suggests that the nature of the substituent significantly influences the complementarity between the one-dimensional nuclei, leading to distinct crystal lattice formations. researchgate.net
The analysis of intermolecular interactions is crucial for understanding the supramolecular architecture. In the case of 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide, the crystal structure is characterized by strong and directional N—H···Br hydrogen bonds. nih.gov Additionally, C—H···S interactions contribute to the formation of molecular chains, and π–π stacking interactions further stabilize the supramolecular assembly. nih.goviucr.org
The application of these quantitative tools is of significant interest to the pharmaceutical industry for the prediction of crystal structures and for understanding the relationships between different solid-state forms. researchgate.net
Table 1: Supramolecular Similarity Indices and Their Interpretation
| Index | Parameter | Interpretation of Value |
| ID | Geometric | > 0.95: High similarity (isostructural) ~0.75: Intermediate similarity |
| IC | Contact Area | Quantifies the similarity of intermolecular contact surfaces. |
| IG | Stabilization Energy | Reflects the similarity in the energetic landscape of intermolecular interactions. |
| IDCG | Multiparameter | Provides a holistic view of supramolecular similarity by combining geometric, contact, and energetic parameters. |
Crystal Engineering Strategies for Tailoring Solid-State Properties
Crystal engineering provides a powerful framework for the rational design and synthesis of crystalline materials with desired physicochemical properties. iqpc.de This field leverages the understanding and control of noncovalent interactions, such as hydrogen bonds, to assemble molecules into specific solid-state architectures. iqpc.de For active pharmaceutical ingredients (APIs), including benzimidazole derivatives, crystal engineering strategies are employed to improve critical properties like solubility and dissolution rates, which can in turn enhance bioavailability. psu.edu
The formation of salts is a common and effective strategy in crystal engineering to modify the properties of an API. In the case of benzimidazole derivatives, which possess basic nitrogen atoms, hydrobromide salts can be readily formed. The proton transfer from hydrobromic acid to the benzimidazole moiety results in the formation of a benzimidazolium cation and a bromide anion. nih.gov This process can significantly alter the crystal packing and intermolecular interactions compared to the neutral form.
Another crystal engineering approach is the formation of co-crystals, where the API is crystallized with a neutral co-former. While the provided information focuses on the hydrobromide salt, the principles of co-crystallization are also relevant to modifying the properties of benzimidazoles. For example, mebendazole, a benzimidazole anthelmintic, has been successfully co-crystallized with dicarboxylic acids to improve its solubility. psu.edu These co-crystals are often held together by robust hydrogen-bonding synthons, such as the one formed between a carbamyl benzimidazole and a carboxylic acid. psu.edu
The selection of solvents during crystallization is also a critical parameter in crystal engineering. Different solvents can lead to the formation of different polymorphs or solvates, each with unique solid-state properties. nih.gov The generation of various solid-state forms of mebendazole through recrystallization from different solvents highlights the importance of solvent screening in the quest for new and improved solid forms. nih.gov
Ultimately, the goal of these crystal engineering strategies is to create solid forms with optimized properties. The ability to systematically modify the crystal structure through the judicious choice of counterions, co-formers, and crystallization conditions is a testament to the power of this approach in modern pharmaceutical development. iqpc.de
Computational and Theoretical Studies of Benzimidazole Hydrobromide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of benzimidazole (B57391) and its derivatives. These computational methods provide deep insights into the behavior of molecules at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A common approach for studying benzimidazole derivatives involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p).
Geometric optimization is a key application of DFT, where the molecule's lowest energy structure is calculated. This process involves optimizing all geometrical variables, including bond lengths and bond angles, to find the most stable conformation. The theoretically optimized structures are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, studies on benzimidazole derivatives have shown that DFT calculations can accurately reproduce the geometry of the fused benzene (B151609) and imidazole (B134444) rings. These calculations help in understanding the planarity of the molecule and the orientation of any substituent groups.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. DFT calculations are widely used to determine the energies of these frontier orbitals and the corresponding energy gap.
| Benzimidazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | - | - | 4.9266 |
| Chiral Benzimidazole Derivative (3a) | - | - | 5.61 |
| Chiral Benzimidazole Derivative (3d) | - | - | 4.48 |
| Chiral Benzimidazole Derivative (6d) | - | - | 3.71 |
Based on the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify the reactivity of a molecule. These descriptors provide a theoretical framework for understanding molecular interactions.
Ionization Potential (I) and Electron Affinity (A) can be approximated from the energies of the frontier orbitals using Koopman's theorem: I ≈ -EHOMO and A ≈ -ELUMO.
Electronegativity (χ) is the ability of a species to attract electrons and is calculated as: χ = (I + A) / 2.
Chemical Potential (μ) is the negative of electronegativity: μ = -χ.
Chemical Hardness (η) measures the resistance to a change in electron distribution or charge transfer and is given by: η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electrophilicity Index (ω) quantifies the electron-accepting capability of a molecule. It is calculated as ω = μ² / (2η).
These descriptors are valuable in fields like corrosion inhibition, where they help predict the interaction between an inhibitor molecule and a metal surface.
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | (I + A) / 2 |
| Chemical Potential (μ) | -(I + A) / 2 |
| Chemical Hardness (η) | (I - A) / 2 |
| Electrophilicity Index (ω) | μ² / (2η) |
Quantum chemical calculations can also be used to predict the thermodynamic properties of benzimidazole systems. By performing vibrational frequency calculations, it is possible to determine key thermodynamic functions such as enthalpy (H), entropy (S), and heat capacity (Cv) at different temperatures. These calculations are based on the principles of statistical mechanics, where the vibrational, rotational, and translational contributions to the thermodynamic properties are computed from the calculated molecular parameters. This information is valuable for understanding the stability and behavior of the compound under various thermal conditions.
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration.
The calculated vibrational spectra are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to better agreement with experimental data. This comparative analysis allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and the breathing modes of the aromatic rings. Such detailed assignments are crucial for the structural characterization of newly synthesized benzimidazole derivatives.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time.
In the context of benzimidazole derivatives, MD simulations are frequently employed to investigate their interactions with biological macromolecules, such as proteins or DNA. For example, after predicting a possible binding pose of a benzimidazole derivative to a protein's active site using molecular docking, MD simulations can be run to assess the stability of this protein-ligand complex. These simulations provide information on the dynamic movements of the atoms, the conformational changes of the ligand and protein, and the thermodynamic properties of their binding, offering a more realistic picture of the molecular interactions in a biological system.
Investigation of Ligand-Protein/Receptor Complex Stability
The stability of a complex formed between a ligand, such as a benzimidazole derivative, and its target protein or receptor is fundamental to its therapeutic efficacy. Computational methods, particularly molecular dynamics (MD) simulations, are employed to assess this stability.
MD simulations on docked protein-ligand complexes offer a dynamic perspective on the binding stability. For instance, simulations of benzimidazole derivatives with beta-tubulin have been used to study the stability of these potential anthelmintic agents in the colchicine (B1669291) binding site. Similarly, the stability of benzimidazole carboxamide inhibitors bound to Poly(ADP-ribose) polymerase-1 (PARP-1) has been explored to understand the persistence of the inhibitory interaction. These simulations track atomic movements over time, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to evaluate the structural stability of the complex. A stable complex is often characterized by minimal fluctuations in the ligand's position within the binding pocket.
Simulation of Molecular Interactions with Membrane Models
Understanding how a drug molecule interacts with and permeates cell membranes is crucial for predicting its absorption and distribution. Molecular dynamics simulations are used to model the complex interactions between benzimidazole derivatives and lipid bilayers, which serve as mimics for biological membranes.
Research has been conducted on benzimidazole Schiff base derivatives interacting with synthetic membrane models to imitate eukaryotic and prokaryotic membranes. These models, such as those prepared with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and a mixture of DMPC with 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), allow for the investigation of how the compound affects membrane properties like fluidity.
The simulations reveal the specific forces driving the interaction. Findings indicate that both hydrophobic interactions and hydrogen bonds are responsible for the affinity of benzimidazole derivatives for phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and N-(15Z-tetracosenoyl)-sphing-4-enine-1-phosphocholine (SM). These computational models can visualize the orientation and depth of penetration of the molecule within the membrane, providing a molecular basis for its permeation characteristics.
Conformational Dynamics and Solvent Effects
The three-dimensional shape (conformation) of a molecule and the influence of the surrounding solvent are critical determinants of its biological activity. Theoretical studies investigate the conformational equilibrium and the impact of different solvent environments on benzimidazole derivatives.
The polarity of the solvent has been shown to significantly influence the intramolecular hydrogen bonds within benzimidazole structures. In low-polarity solvents, intramolecular hydrogen bonding is favored, which can be crucial for processes like excited-state intramolecular proton transfer (ESIPT). However, in high-polarity or protic solvents like ethanol (B145695) and water, the solvent molecules can compete for hydrogen bonding, potentially disrupting the intramolecular bonds and altering the conformational landscape. This can, in turn, affect the molecule's fluorescence properties and its ability to interact with a target receptor.
Density-functional theory (DFT) is a common method used to calculate the energetics of different conformers. Such calculations can determine the relative stability of various spatial arrangements of the molecule in both the gas phase and in solution, identifying the most probable conformations that will be present to interact with biological targets.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand and predict the interaction between benzimidazole derivatives and their biological targets.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations are widely used to predict how benzimidazole derivatives bind to the active sites of various biological targets and to estimate the strength of this binding, often expressed as a docking score or binding energy. These studies have been instrumental in identifying potential inhibitors for a range of targets.
Docking studies have explored the binding of benzimidazole derivatives to numerous targets, including:
Enzymes: Targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, topoisomerase I-DNA complex for cancer, and Poly(ADP-ribose) polymerase-1 (PARP-1) for cancer therapy.
Receptors: Docking has been performed on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Corticotropin-releasing factor-1 (CRF-1) receptors, which are implicated in cancer and stress-related disorders, respectively.
Structural Proteins: The interaction with beta-tubulin has been modeled to explain the anthelmintic activity of benzimidazoles.
These studies reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking of benzimidazole analogues into the AChE active site showed interactions with the catalytic site, mimicking the binding of known inhibitors. The calculated binding affinities help in ranking compounds and prioritizing them for synthesis and experimental testing.
| Biological Target | Benzimidazole Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | Fenbendazole | -8.18 | Not specified |
| VEGFR-2 | Mebendazole (B1676124) | -8.12 | Not specified |
| VEGFR-2 | Albendazole | -7.91 | Not specified |
| EGFR (wild-type) | Keto-benzimidazole with sulfonyl substituent | -8.1 | Not specified |
| EGFR (T790M mutant) | Keto-benzimidazole with sulfonyl substituent | -8.4 | Not specified |
| Beta-tubulin | 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | -8.50 | Not specified |
| CRF-1 Receptor | Benzazole compounds | Not specified | Asn283, Phe286, Leu213, Ile290 |
Table based on data from multiple studies.
Receptor Binding Mechanism Elucidation
Beyond predicting binding modes, docking studies help elucidate the specific mechanism by which benzimidazole derivatives interact with their receptors. By analyzing the docked poses, researchers can understand why certain substituents enhance activity while others diminish it.
For example, in studies with CRF-1 receptor antagonists, docking revealed that various benzazole compounds consistently occupy the same hydrophobic pocket (defined by residues Phe286, Leu213, Ile290, etc.) and form a crucial hydrogen bond with the residue Asn283. This provides a clear mechanistic hypothesis: the benzimidazole scaffold acts as a core that correctly positions substituents to engage with these specific pockets and hydrogen bond partners, leading to antagonism.
Similarly, docking of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues into acetylcholinesterase suggested that the heterocyclic ring engages in π–π stacking interactions with indole (B1671886) moieties of amino acids in the active site, a key feature of the binding mechanism for this class of inhibitors. These mechanistic insights are invaluable for structure-based drug design, guiding the rational modification of lead compounds to improve their potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole systems, QSAR models are developed to predict the activity of new derivatives and to identify the key molecular properties that govern their efficacy.
QSAR studies on benzimidazole derivatives have been applied to a wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antitubercular effects. The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that relates these descriptors to the observed activity.
Key molecular descriptors that have been found to be important for the activity of benzimidazole derivatives include:
Lipophilicity (logP): Often, a higher lipophilicity is correlated with better activity, suggesting the importance of membrane penetration or hydrophobic interactions with the target.
Electronic Descriptors (e.g., Dipole Moment): These describe the electronic aspects of the molecule and are often crucial for electrostatic or polar interactions in the receptor's binding site.
Steric/Topological Descriptors (e.g., Surface Area, TPSA): These relate to the size, shape, and polarity of the molecule, which determine how well it fits into the binding pocket and its ability to form hydrogen bonds.
A 2D-QSAR model developed for benzimidazole derivatives against the MDA-MB-231 breast cancer cell line yielded a robust model with a high correlation coefficient (R² = 0.904), indicating a strong predictive capability. Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for PARP-1 inhibitors. These models provide 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, offering direct guidance for designing more potent compounds.
| Target/Activity | QSAR Model Type | Statistical Parameters | Key Molecular Descriptors Identified |
| Saccharomyces cerevisiae Inhibition | 2D-QSAR (MLR) | Not specified | Lipophilicity (logP), Dipole moment (DM), Surface area grid (SAG) |
| Mycobacterium tuberculosis H37Rv Inhibition | 2D-QSAR (ANN) | R² = 0.9995 | Chemical potential (μ), Polarizability (α), Bond length l(C=N), Lipophilicity |
| Aldose Reductase (ALR2) Inhibition | 2D-QSAR (MLR) | Not specified | Hydrophobicity (LogP), Topological Polar Surface Area (TPSA), H-bond donors (HBD) |
| Anticancer (MDA-MB-231) | 2D-QSAR | R² = 0.904 | Not specified |
| PARP-1 Inhibition | 3D-QSAR (CoMFA) | r² = 0.913, q² = 0.743 | Steric and Electrostatic Fields |
| CRF-1 Receptor Antagonism | 2D-QSAR (MLR) | r² = 0.7390, q² = 0.5136 | T_2_C_1, 4pathClusterCount |
Table compiled from data in multiple QSAR studies.
Computational Approaches for Solid-State Prediction
Computational chemistry has become a cornerstone in the prediction and analysis of the solid-state properties of pharmaceutical compounds. For benzimidazole hydrobromide, computational methods provide critical insights into its potential crystalline forms and its ability to form multi-component crystals like co-crystals. These in silico techniques are vital for understanding solid-state behavior, guiding experimental work, and potentially identifying new forms of the compound with optimized physicochemical properties.
Prediction of Polymorphic Forms
Polymorphism, the existence of a substance in multiple distinct crystal structures, can significantly impact a drug's solubility, stability, and bioavailability. Crystal Structure Prediction (CSP) is a computational methodology used to explore the potential polymorphic landscape of a molecule before extensive experimental screening.
The CSP process for this compound involves a systematic search for low-energy crystal packings of the benzimidazolium cation and the bromide anion. This begins with generating a vast number of hypothetical crystal structures through various packing algorithms. Subsequently, the lattice energies of these generated structures are calculated and minimized using computational chemistry methods, ranging from molecular mechanics force fields to more accurate quantum mechanical calculations like Density Functional Theory (DFT). nih.govmdpi.com The result is a ranked list of predicted polymorphs based on their relative thermodynamic stability.
Research on related benzimidazole derivatives highlights the importance of specific intermolecular interactions, such as N—H···Br hydrogen bonds, in stabilizing the crystal lattice. nih.gov These interactions, along with π–π stacking, would be key factors evaluated in CSP studies to determine the most likely crystal arrangements. nih.gov A typical output from a CSP study would rank the predicted structures by their relative lattice energy, providing targets for experimental validation.
Table 1: Hypothetical Predicted Polymorphic Forms of this compound This table is for illustrative purposes to show representative data from a computational study.
| Predicted Form | Space Group | Cell Parameters (a, b, c; α, β, γ) | Relative Energy (kJ/mol) | Hydrogen Bond Motif |
| I | P2₁/c | 10.3 Å, 5.9 Å, 14.2 Å; 90°, 109°, 90° | 0.00 | Chain |
| II | P-1 | 7.0 Å, 8.1 Å, 9.1 Å; 78°, 85°, 67° | +1.5 | Dimer |
| III | C2/c | 15.5 Å, 5.9 Å, 12.9 Å; 90°, 115°, 90° | +2.8 | Sheet |
| IV | Pbca | 18.4 Å, 10.1 Å, 8.5 Å; 90°, 90°, 90° | +4.1 | Chain |
Prediction of Co-Crystal and Salt Formation (e.g., Hydrogen Bond Propensity, Molecular Complementarity)
Computational tools are also extensively used to predict the formation of multi-component crystals, such as co-crystals. mdpi.commtmt.hu Co-crystals consist of an active pharmaceutical ingredient (API) and a co-former held together by non-covalent interactions, primarily hydrogen bonds. google.comnih.gov Predicting the likelihood of co-crystal formation can streamline the experimental screening process, saving significant time and resources. mdpi.com
For this compound, the benzimidazolium cation is a strong hydrogen bond donor (N-H groups), and the bromide anion is a hydrogen bond acceptor. nih.gov Computational screening methods leverage this by evaluating the hydrogen bond propensity between this compound and a library of potential co-formers. rsc.org Methods like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) or analyses based on the Cambridge Structural Database (CSD) can be used to calculate the probability of favorable hydrogen bond formation. rsc.org
Molecular complementarity, which assesses the geometric and chemical fit between the API and the co-former, is another critical factor. Algorithms can predict how well the molecules pack into a stable crystal lattice. The combination of analyzing hydrogen bond propensity and molecular shape complementarity provides a robust predictive model for identifying promising co-former candidates. mdpi.com
Table 2: Hypothetical Computational Screening of Co-formers for this compound This table is for illustrative purposes to show representative data from a computational study.
| Potential Co-former | Hydrogen Bond Propensity Score | Molecular Complementarity Index | Predicted Likelihood of Formation |
| Benzoic Acid | 0.88 | 0.81 | High |
| Isonicotinamide | 0.82 | 0.75 | High |
| Succinic Acid | 0.79 | 0.85 | High |
| Resorcinol | 0.71 | 0.69 | Medium |
| Caffeine | 0.55 | 0.62 | Low |
These predictive computational approaches allow researchers to prioritize experimental efforts on co-former candidates with the highest probability of success, accelerating the discovery of new solid forms of this compound with potentially enhanced pharmaceutical properties. chemrxiv.org
Mechanistic Insights in Medicinal Chemistry and Biological Interactions of Benzimidazole Hydrobromide
General Pharmacophore Attributes of the Benzimidazole (B57391) Hydrobromide Scaffold
The benzimidazole nucleus is widely regarded as a "privileged structure" in drug discovery. This status is attributed to its versatile physicochemical characteristics that facilitate effective binding to a diverse array of biological targets. The key pharmacophore attributes of the benzimidazole hydrobromide scaffold include:
Hydrogen Bonding: The scaffold possesses both hydrogen bond donor (the N-H group of the imidazole (B134444) ring) and acceptor (the sp2 hybridized nitrogen atom) capabilities. This allows for the formation of strong hydrogen bonds with amino acid residues in the active sites of enzymes and receptors.
π-π Stacking Interactions: The aromatic nature of the fused benzene (B151609) and imidazole rings enables favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein targets.
Hydrophobic Interactions: The benzene portion of the scaffold provides a hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar pockets in biological macromolecules.
Structural Isosterism: The benzimidazole core is a structural isostere of naturally occurring purine (B94841) nucleotides, which allows it to mimic these endogenous molecules and interact with their corresponding biological targets.
Structure-Activity Relationship (SAR) Elucidations of Substituted Benzimidazole Hydrobromides
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the core scaffold. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring have been shown to be critical for determining the biological function of the resulting derivatives.
N1 Position: Modifications at the N1 position can influence the compound's pharmacokinetic properties and its interaction with the target. For instance, the introduction of various heterocyclic substituents at this position has been shown to yield effective anti-inflammatory agents.
C2 Position: The C2 position is a common site for substitution and significantly impacts the molecule's activity. For example, the introduction of a diarylamine group at C2 has been linked to bradykinin (B550075) receptor antagonism, while substitution with anacardic acid can lead to COX-2 inhibition. Phenyl substituents at the C2 position have also been noted for conferring antimicrobial activity.
C5 and C6 Positions: The electronic properties of substituents on the benzene ring at the C5 and C6 positions play a vital role. Electron-withdrawing groups, such as a nitro group at the C6 position, have been found to enhance anti-inflammatory activity, whereas electron-donating groups may decrease potency. However, in other contexts, such as the development of anti-ulcer agents like omeprazole, substituents with strong electron-withdrawing properties (e.g., NO2) tend to reduce the desired effect.
| Position | Substituent Type/Example | Observed Biological Influence | Reference |
|---|---|---|---|
| N1 | Heterocyclic groups | Effective anti-inflammatory effects | |
| C2 | Diarylamine | Antagonism of the bradykinin receptor | |
| C2 | Anacardic acid | Inhibition of COX-2 | |
| C2 | Phenyl group | Antimicrobial activity | |
| C5/C6 | Electron-withdrawing groups (e.g., NO2) | Can enhance anti-inflammatory activity but decrease anti-ulcer effects | |
| C5/C6 | Electron-donating groups (e.g., OCH3) | Can lead to lower anti-inflammatory potency |
The introduction of linker groups and additional aryl substituents can further refine the biological activity of benzimidazole hydrobromides. For instance, in the context of anti-ulcer agents, a CH2SO chain connecting the benzimidazole ring to a substituted pyridine (B92270) ring is essential for the antisecretory effect. The nature and substitution pattern of aryl rings attached to the benzimidazole core can significantly influence target selectivity and potency by providing additional points of interaction with the biological target.
Molecular Mechanisms of Action with Biological Macromolecules
This compound and its derivatives exert their biological effects by interacting with a wide range of macromolecules, primarily through enzyme inhibition and receptor modulation.
The benzimidazole scaffold is a common motif in various enzyme inhibitors.
DNA Gyrase and Topoisomerases: Benzimidazole derivatives can act as inhibitors of bacterial DNA gyrase and topoisomerase IV by binding to the ATP-binding sites of these enzymes, which is a different mechanism from that of fluoroquinolone antibiotics. Some bis-benzimidazole derivatives have been identified as selective inhibitors of E. coli DNA topoisomerase I, acting as poison inhibitors that stabilize the enzyme-DNA cleavage complex.
Protein Kinases: The benzimidazole scaffold is frequently found in protein kinase inhibitors. These compounds can act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. They can exhibit high selectivity for specific kinases or act as multi-target inhibitors, which can be advantageous in complex diseases like cancer.
Dihydrofolate Reductase (DHFR): Benzimidazole derivatives have been designed as inhibitors of DHFR, an important target for antimicrobial and anticancer therapies. These compounds can mimic the substrate, dihydrofolate, and competitively inhibit the enzyme.
Microtubule Inhibitors: Certain benzimidazole derivatives are known to interfere with microtubule polymerization by binding to β-tubulin. This disruption of the microtubule network can induce cell cycle arrest and apoptosis, a mechanism exploited in some anticancer and antifungal agents.
Other Enzymes: Benzimidazole derivatives have also been shown to inhibit other enzymes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and sulfotransferase 1A1 (SULT1A1). The inhibition of iNOS and COX-2 contributes to their anti-inflammatory properties.
| Enzyme Target | Mechanism of Inhibition | Therapeutic Area | Reference |
|---|---|---|---|
| DNA Gyrase / Topoisomerase IV | ATP-competitive inhibition | Antibacterial | |
| Topoisomerase I | Stabilization of the cleavable complex (poison inhibitor) | Antibacterial, Anticancer | |
| Protein Kinases (e.g., CDK, Aurora) | ATP-competitive inhibition, binding to hinge region | Anticancer | |
| Dihydrofolate Reductase (DHFR) | Competitive inhibition | Antimicrobial, Anticancer | |
| β-Tubulin | Inhibition of microtubule polymerization | Anticancer, Antifungal | |
| iNOS / COX-2 | Inhibition of enzyme activity | Anti-inflammatory |
Benzimidazole derivatives can also modulate the activity of various cell surface and intracellular receptors.
Cannabinoid Receptors: Certain benzimidazole derivatives have been developed as cannabinoid receptor 2 (CB2) agonists. The interaction with these receptors can mediate immunomodulatory and neuroprotective effects. The benzimidazole core can be modified with carbamate (B1207046) moieties to create hybrid molecules with dual activity, for instance, as both CB2 agonists and butyrylcholinesterase inhibitors.
Bradykinin Receptors: As mentioned in the SAR section, specific substitutions on the benzimidazole scaffold, such as a C2 diarylamine and a C3 carboxamide, can lead to antagonism of the bradykinin B1 receptor, which is involved in inflammation and pain.
Other Receptors: The benzimidazole scaffold has been implicated in the modulation of other receptors as well, including the Transient Receptor Potential Vanilloid-1 (TRPV1), GABA-A receptors, and 5-HT2A receptors, contributing to their diverse pharmacological profiles, including anti-inflammatory and neurological effects.
Interactions with Nucleic Acids (e.g., DNA Intercalation and Alkylation)
The benzimidazole scaffold, the core structural component of this compound, is well-documented for its diverse interactions with nucleic acids, which is a cornerstone of its biological activity. These interactions primarily occur through non-covalent and covalent mechanisms, including groove binding and intercalation, which can interfere with DNA replication and transcription processes. researchgate.net
Research has demonstrated that the binding mode of benzimidazole derivatives to DNA can vary significantly based on the specific structure of the compound, including the number and conformation of the benzimidazole rings. nih.gov Spectroscopic and viscosity measurements have helped elucidate these different modes, which range from insertion between base pairs (intercalation) to fitting within the grooves of the DNA helix. nih.gov
A prominent mode of interaction for dicationic benzimidazole compounds is binding to the minor groove of DNA. nih.gov Studies combining NMR, molecular modeling, and various biophysical techniques have shown that these compounds exhibit a strong affinity for DNA sequences rich in adenine-thymine (AT) base pairs, with negligible binding to guanine-cytosine (GC) rich regions or RNA. nih.gov This selective binding to AT-rich sites in the minor groove is a key mechanistic detail. Furthermore, some benzimidazole-based systems are known to interfere with DNA-associated processes, potentially leading to DNA damage and triggering cell death pathways. researchgate.net The interaction with DNA-related enzymes, such as topoisomerases, represents another critical mechanism through which these compounds exert their effects. researchgate.net
Modulatory Effects on Cellular Pathways (e.g., Epigenetic Regulation, NF-κB Signaling Pathway)
Benzimidazole derivatives are recognized for their capacity to modulate a wide array of cellular signaling pathways, thereby influencing cell fate decisions like proliferation, survival, and apoptosis. While direct evidence linking this compound to epigenetic regulation or the NF-κB pathway is specific to certain derivatives, the broader class of benzimidazole compounds has been shown to impact key signaling cascades.
For instance, a specific derivative, 2-ethylthiothis compound (also known as bemithyl), has been studied for its effects on metabolic pathways. In cirrhotic rat livers, bemithyl was found to decrease total glycogen (B147801) content by reducing the activity of glycogen synthase and increasing the activity of glucose-6-phosphatase and glycogen phosphorylase, indicating a modulatory role in carbohydrate metabolism. researchgate.net
Other research on 2-aryl benzimidazole derivatives has shown potent inhibition of critical cell signaling pathways such as the PI3K/Akt and MEK/Erk pathways. nih.govresearchgate.net These pathways are central to promoting cell proliferation and survival, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov One study demonstrated that a benzimidazole derivative inhibited the phosphorylation of FOXO, a key transcription factor, promoting its translocation to the nucleus where it can activate genes involved in cell cycle arrest. nih.govresearchgate.net The ability of benzimidazole compounds to modulate biotransformation enzymes further highlights their broad impact on cellular function. nih.gov
Interactions with Biopolymers (Purine Nucleotide Mimicry)
The structural similarity between the benzimidazole ring and naturally occurring purines is a key aspect of its mechanism of action, allowing it to function as a purine nucleotide mimic. mdpi.com The benzimidazole structure, which consists of a benzene ring fused to an imidazole ring, is a crucial component of vitamin B12, and the core imidazole scaffold is found in essential biomolecules like purines. mdpi.com
This mimicry allows benzimidazole and its derivatives to interfere with metabolic pathways involving purines. Studies in yeast have shown that benzimidazole can inhibit growth by competing for phosphoribosyl pyrophosphate (P-rib-PP). nih.gov This competition effectively deprives the de novo synthesis and salvage pathways of purines and pyrimidines of a crucial substrate, leading to an accumulation of intermediates like hypoxanthine. nih.gov By acting as a competitive inhibitor in nucleotide biosynthesis, benzimidazole demonstrates a clear interaction with biopolymers and their metabolic processes. This antimetabolite activity underscores the compound's ability to disrupt fundamental cellular functions by mimicking endogenous purine structures. nih.govacs.org
Ligand-Protein Binding Profiles (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking, Van der Waals Forces, Polar Contacts)
The therapeutic efficacy of this compound is fundamentally linked to the ability of its core benzimidazole structure to bind with high affinity and specificity to protein targets. This binding is governed by a combination of non-covalent interactions that stabilize the ligand-protein complex. In silico and experimental studies have consistently highlighted the importance of several key interaction types. researchgate.netmdpi.comsemanticscholar.org
Hydrogen Bonds: The nitrogen atoms in the imidazole ring are excellent hydrogen bond donors and acceptors. This allows benzimidazole derivatives to form crucial hydrogen bonds with amino acid residues in the protein's binding pocket, such as the aspartic acid residue D486, which is a recurring key contact. mdpi.com
Hydrophobic Interactions: The fused benzene ring provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues. Molecular dynamics simulations have identified interactions with numerous hydrophobic residues, including CYS241, LEU248, ALA250, LEU252, and VAL318, which contribute to the stability of the complex. semanticscholar.org
Pi-Stacking (π-π Interactions): The aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine (e.g., F140 and F488). mdpi.com These interactions are mandatory for the potent inhibitory activity of some benzimidazole derivatives. mdpi.com
Polar Contacts: In addition to direct hydrogen bonds, polar interactions mediated by water molecules are also observed. Residues such as Gln247, Asn249, and Lys352 have been shown to form such contacts, further anchoring the ligand within the binding site. semanticscholar.org
The following table summarizes the key ligand-protein interactions characteristic of the benzimidazole scaffold.
| Interaction Type | Description | Key Amino Acid Residues |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). Crucial for specificity and anchoring the ligand. | D486, Thr240, Asn249, Asn258, Lys352 mdpi.comsemanticscholar.org |
| Hydrophobic Interactions | Favorable interactions between nonpolar surfaces (like the benzene ring) and nonpolar amino acid side chains, driven by the exclusion of water. | F140, F488, CYS241, LEU248, ALA250, LEU252, VAL318 mdpi.comsemanticscholar.org |
| Pi-Stacking (π-π) | Non-covalent interaction between aromatic rings. Essential for stabilizing the ligand in binding sites containing aromatic residues. | F140, F488 mdpi.com |
| Van der Waals Forces | Weak, short-range electrostatic attractions between fluctuating dipoles in atoms. A cumulative force that contributes to overall binding affinity. | General, non-specific contacts |
| Polar Contacts | Interactions between polar groups, often mediated by water molecules, that contribute to the binding energy. | Gln247, Asn249, Lys352, Thr353 semanticscholar.org |
In Silico Approaches to Mechanistic Understanding (Docking, MD, DFT, QSAR)
Computational, or in silico, methods are indispensable tools for elucidating the mechanisms of action of benzimidazole derivatives at the molecular level. nih.gov These approaches provide detailed insights into ligand-protein interactions, predict pharmacological effects, and guide the rational design of more potent compounds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. Docking studies on benzimidazole derivatives have been used to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate binding affinities. nih.govgjpb.de For example, docking has been employed to propose benzimidazoles as potential antagonists for targets like the VEGFR-2 receptor. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. These simulations help confirm the stability of binding poses predicted by docking and offer deeper insights into the thermodynamic properties of the interaction. semanticscholar.orgnih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For benzimidazole derivatives, DFT calculations are used to predict geometrical parameters, molecular reactive properties, and spectroscopic signatures (IR, UV-Vis), which helps in understanding the compound's intrinsic chemical behavior. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help identify the key structural features that influence pharmacological activity, enabling the prediction of efficacy for novel derivatives and guiding structural modifications to optimize potency. nih.gov
The table below outlines the primary in silico techniques applied to the study of benzimidazole compounds.
| In Silico Method | Purpose | Insights Gained for Benzimidazole Derivatives |
| Molecular Docking | Predicts binding pose and affinity of a ligand within a protein's active site. | Identification of key interacting amino acids; prediction of binding energy; screening for potential protein targets. nih.govgjpb.debiointerfaceresearch.com |
| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time. | Confirmation of docking pose stability; analysis of dynamic interactions and conformational changes; thermodynamic property assessment. semanticscholar.orgnih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure and related molecular properties. | Prediction of optimized molecular geometry, reactivity indices, and spectroscopic properties. biointerfaceresearch.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Identification of structural features critical for potency; prediction of activity for new compounds; guidance for lead optimization. nih.gov |
Applications of Benzimidazole Hydrobromide in Functional Materials and Catalysis
Integration into Functional Materials (e.g., Polymers)
The incorporation of the benzimidazole (B57391) moiety into polymer backbones is a well-established strategy for creating high-performance materials with enhanced thermal, mechanical, and chemical properties. These materials find use in specialized applications such as gas separation membranes and heat-resistant films.
Benzimidazole-linked polymers (BILPs) are a class of highly porous, nitrogen-rich materials synthesized through the acid-catalyzed condensation of aryl-o-diamines and aryl-aldehydes. osti.gov These BILPs can be integrated as filler particles into other polymers to form mixed matrix membranes (MMMs). For instance, BILPs have been successfully incorporated into a Matrimid® polyimide matrix to create MMMs with significantly improved CO2 permeability and enhanced CO2/N2 selectivity. osti.gov The chemical stability of the benzimidazole groups, along with their natural affinity for CO2 via Lewis acid-base interactions, contributes to the improved gas separation performance. osti.gov
Another significant application is in the development of thermally stable polymers. By reacting a bisbenzimidazole diamine with various aromatic dianhydrides, a series of alternating poly(benzimidazole–imide) copolymers can be synthesized. researchgate.net These copolymers exhibit superior thermal stability compared to conventional polyimides, with thermal degradation occurring at around 530°C. researchgate.net The resulting thin films are tough, flexible, and possess high tensile strength, making them suitable for applications in electronics and aerospace where heat resistance is critical. researchgate.net
| Polymer Type | Key Feature | Application | Reported Improvement |
|---|---|---|---|
| Benzimidazole Linked Polymer (BILP) in Matrimid® MMM | High porosity and CO2 affinity | Gas Separation (CO2/N2) | Significantly improved CO2 permeability and up to 34% enhancement in selectivity. osti.gov |
| Poly(benzimidazole–imide) Copolymers | High thermal resistance | Heat-resistant films | Thermal degradation temperature around 530°C, approximately 80°C higher than standard polyimide. researchgate.net |
Optoelectronic and Photophysical Applications (e.g., Organic Luminophores, Optical Lasers)
The benzimidazole unit is a cornerstone in the design of organic molecules for optoelectronic applications. Its inherent properties, such as electron-accepting ability, π-bridging, and chromogenic pH sensitivity, make it an exceptional building block for functional optical materials. researchgate.net Derivatives of benzimidazole are widely investigated for their potential in organic light-emitting diodes (OLEDs), non-linear optics (NLO), photovoltaics, and as fluorescent probes for sensing and bioimaging. researchgate.netacs.org
The photophysical and electrochemical properties of polycyclic benzimidazole-fused organic pigments have been studied using density functional theory (DFT), confirming their suitability for these advanced applications. nih.gov These complex structures exhibit intramolecular charge transfer characteristics, which are crucial for their function in electronic devices. nih.gov The versatility of the benzimidazole scaffold allows for the tuning of its fluorescent response by modifying substituents, making it a key component in the development of "smart" molecular sensors. researchgate.net This multifunctionality has led to its incorporation into a wide array of heteroaromatic systems designed to manipulate fluorescent signals for various recognition processes. researchgate.net
| Application Area | Key Benzimidazole Property | Example Use |
|---|---|---|
| Organic Luminophores / OLEDs | Intramolecular charge transfer, π-conjugated system | Emissive materials in display technology. researchgate.net |
| Non-Linear Optics (NLO) | Electron-accepting nature, potential for push-pull systems | Materials for frequency conversion and optical switching. acs.org |
| Optical Chemical Sensors | Chromogenic pH sensitivity, metal-ion chelation | Fluorescent probes for detecting specific analytes like pH or metal ions. researchgate.net |
| Bioimaging | Tunable fluorescence, ability to target biological structures | Fluorescent dyes for visualizing cellular processes. researchgate.net |
Catalytic Applications
The benzimidazole framework is of paramount importance in the field of catalysis, serving as a versatile ligand in coordination chemistry and as a precursor to highly effective organocatalysts.
Benzimidazole and its derivatives are excellent N-donor ligands due to the presence of two nitrogen atoms in the imidazole (B134444) ring. mdpi.comwikipedia.org They readily form stable coordination compounds with a wide range of transition metal ions, including copper(II), zinc(II), cadmium(II), nickel(II), and silver(I). mdpi.comnih.govroyalsocietypublishing.orgnih.gov The resulting metal complexes have diverse structures and applications. For example, copper(I) and copper(II) complexes with benzimidazole-based ligands have been synthesized and characterized for their potential as photocatalysts, demonstrating the ability to degrade pollutants like ciprofloxacin (B1669076) under light irradiation. mdpi.com The formation of these complexes often involves the coordination of the metal ion with the imine nitrogen of the benzimidazole ring. nih.gov
| Metal Ion | Ligand Type | Potential Application |
|---|---|---|
| Copper(I)/Copper(II) | Asymmetric polyazocyclic benzimidazoles | Photocatalytic degradation of pollutants. mdpi.com |
| Zinc(II) | Bioactive benzimidazole derivatives | Anticancer and antimicrobial agents. nih.govresearchgate.net |
| Cadmium(II) | Substituted benzimidazole derivatives | Potential antitumor agents. nih.gov |
| Nickel(II) / Silver(I) | Bis-benzimidazole derivatives | Anti-proliferative agents against cancer cell lines. royalsocietypublishing.org |
Benzimidazolium salts, including hydrobromides, are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs). These NHCs are powerful, electron-rich neutral ligands that form highly stable and active complexes with transition metals for a variety of organometallic catalytic reactions.
A prominent application is in palladium-catalyzed cross-coupling reactions. In-situ catalyst systems generated from palladium acetate (B1210297) and xylyl-linked bis-benzimidazolium salts have been successfully employed in the Suzuki–Miyaura cross-coupling of aryl chlorides with arylboronic acids. mdpi.com Similarly, nickel(II) complexes featuring chelating benzimidazole-based NHC ligands are active catalysts for the Kumada coupling of aryl chlorides and bromides with Grignard reagents. acs.org Beyond cross-coupling, copper-hydride catalyzed systems have been developed for the C–H functionalization and allylation of benzimidazoles, offering an atom-economical route to various derivatives under mild conditions. acs.org
| Reaction | Metal | Benzimidazole Role |
|---|---|---|
| Suzuki–Miyaura Cross-Coupling | Palladium | Bis-benzimidazolium salt as NHC precursor. mdpi.com |
| Kumada Coupling | Nickel | Chelating benzimidazole-based NHC ligand. acs.org |
| C–H Allylation | Copper | Substrate and ligand framework. acs.org |
| Intramolecular N-Arylation | Copper | Substrate for synthesis of benzimidazole core. rsc.org |
The development of chiral benzimidazole derivatives has opened new avenues in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. These molecules can act as chiral ligands for metal catalysts or as bifunctional organocatalysts themselves.
Chiral 2-aminobenzimidazole (B67599) derivatives have been shown to be effective organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds, achieving good yields and enantioselectivity. researchgate.netnih.gov In metal-catalyzed reactions, chiral NHC ligands derived from benzimidazolium salts are central to achieving high stereocontrol. For example, the combination of a copper salt and a chiral benzimidazolium salt efficiently catalyzes the asymmetric conjugate addition of dialkylzinc reagents to acyclic enones. researchgate.net Furthermore, methods have been developed for the asymmetric C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, enabling the synthesis of complex molecules with defined stereocenters. nih.gov
| Reaction Type | Catalyst System | Key Feature |
|---|---|---|
| α-Amination of dicarbonyls | Chiral 2-aminobenzimidazole (Organocatalyst) | Avoids toxic volatile organic compounds as reaction media. researchgate.net |
| Conjugate Addition | Copper(I) / Chiral benzimidazolium salt | Generates chiral NHC ligand in situ for high enantioselectivity. researchgate.net |
| C2-Allylation | Rhodium / Chiral diene ligand | Reverses inherent N-allylation selectivity to functionalize the C2 position. nih.gov |
The benzimidazole ring system is intrinsically linked to acid and base catalysis, both in its synthesis and its application as a catalyst. The synthesis of benzimidazoles often requires either an acid or a base to proceed. A notable example is the synthesis from o-phenylenediamine (B120857) and carbon dioxide, which presents a catalytic dilemma: the initial N-formylation step is base-catalyzed, while the subsequent cyclization to form the imidazole ring is acid-catalyzed, making a one-pot reaction challenging. rsc.org
To overcome such challenges, various heterogeneous solid acid catalysts, such as alumina-sulfuric acid and ZrO2–Al2O3, have been employed for the efficient, one-pot synthesis of benzimidazole derivatives from aldehydes and diamines under mild conditions. rsc.org
More recently, benzimidazole derivatives have been used to create metal-free catalysts. Porous ionic polymers prepared from benzimidazole derivatives and benzyl (B1604629) bromide have been shown to effectively catalyze the cycloaddition of CO2 to epoxides. nih.gov In this system, a synergistic effect between the bromide ion (Br-), the positively charged nitrogen (N+) of the imidazolium (B1220033) ring, and hydrogen bond donors (-NH-) on the polymer backbone leads to high catalytic activity and recyclability. nih.gov
| Process | Catalyst Type | Role of Catalyst |
|---|---|---|
| Benzimidazole Synthesis | Solid Acid (e.g., Alumina-Sulfuric Acid) | Activates imine intermediate for cyclization. rsc.org |
| Benzimidazole Synthesis | Base (for N-formylation) / Acid (for cyclization) | Catalyzes distinct steps in the reaction sequence from CO2. rsc.org |
| CO2 Cycloaddition | Benzimidazole-based Ionic Polymer | Synergistic catalysis via Br-, N+, and hydrogen bond donors. nih.gov |
Analytical Method Development for Benzimidazole Hydrobromide
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods provide rapid and accurate means for the quantitative analysis of benzimidazole (B57391) derivatives, including Benzimidazole Hydrobromide. These techniques are based on the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and economical method for quantification. researchgate.net The method relies on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For quantitative analysis of a benzimidazole derivative like oxfendazole, measurements can be taken at a specific wavelength, for example, 290 nm in an acetic acid-water solvent system. ekb.eg First derivative spectrophotometry can also be employed to enhance resolution and overcome interference from degradation products by measuring the amplitude at specific wavelengths, such as 298.9 nm. ekb.eg
A summary of parameters for a derivative spectrophotometric method for a benzimidazole derivative is presented below:
| Parameter | Method | Wavelength/Range | Concentration Range (µg/mL) |
| Quantification | First Derivative (¹D) | 298.9 nm | 1-10 |
| Quantification | First Derivative of Ratio Spectra (¹DD) | 295.4 nm | 1-10 |
| Quantification | Area Under the Curve (AUC) | 290-294 nm & 297-301 nm | 1-10 |
Data adapted from a study on Oxfendazole, a benzimidazole derivative. ekb.eg
Surface-Enhanced Raman Spectroscopy (SERS) combined with chemometric methods has also been developed for the quantitative analysis of benzimidazole residues. nih.gov This technique offers high sensitivity and can achieve low limits of detection. For instance, a Support Vector Machine Regression (SVR) model has been used to determine the concentration of various benzimidazoles with detection limits in the range of 0.055 to 0.093 mg/L. nih.gov
Solid-State Analytical Methodologies for Polymorph and Co-Crystal Differentiation (e.g., Chemometrics-assisted ATR-FTIR)
The solid-state form of an active pharmaceutical ingredient is a critical attribute that can influence its physical and chemical properties. For benzimidazole compounds, which can exhibit polymorphism, it is essential to have analytical methods to differentiate between various crystalline forms (polymorphs) and co-crystals. nih.gov
A powerful, non-destructive technique for this purpose is Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy coupled with chemometrics. nih.govresearchgate.net This approach utilizes the unique vibrational spectra of different solid-state forms as a fingerprint. researchgate.net Even subtle differences in the crystal lattice can lead to discernible changes in the FTIR spectrum.
The methodology involves collecting ATR-FTIR spectra of known polymorphs or co-crystals. These spectra are then used to build a chemometric model, often using Principal Component Analysis (PCA). nih.gov PCA is a statistical procedure that reduces the dimensionality of the spectral data, allowing for the visualization of clustering based on the polymorphic form. nih.govnih.govresearchgate.net This model can then be used to classify unknown samples.
For example, a chemometrics-assisted ATR-FTIR method was developed to differentiate the polymorphs (Forms A, B, and C) of Mebendazole (B1676124), a drug from the benzimidazole class. nih.gov The model, based on the first two principal components of the ATR-FTIR spectra in the 4000–600 cm⁻¹ region, successfully distinguished the different solid-state forms. nih.gov This approach is rapid and requires minimal sample preparation, making it suitable for quality control applications. nih.govdocumentsdelivered.com
Anion Selectivity Testing for Ligands
Benzimidazole-based compounds can act as ligands, capable of forming complexes with various ions. The study of anion selectivity is important for understanding the binding preferences of these ligands. Hydrogen bonding interactions play a significant role in the complexation of anions by benzimidazole-containing receptors. nih.govrsc.org
The selectivity of a benzimidazole-based ligand for different anions can be investigated using several analytical techniques. Nuclear Magnetic Resonance (¹H-NMR and ³¹P-NMR) titrations are particularly useful for studying these interactions in solution. researchgate.net By monitoring the chemical shift changes of the ligand's protons upon the addition of different anions, the strength and nature of the binding can be elucidated.
For instance, studies on specific benzimidazole-containing anion receptors have demonstrated a preferential binding for lactate (B86563) over pyruvate. nih.govrsc.org This selectivity is influenced by the hydrogen bonding interactions between the receptor and the guest anion. nih.govrsc.org
Colorimetric methods can also be employed to assess anion selectivity. A benzimidazole-functionalized BODIPY derivative, for example, showed a selective colorimetric response—changing from pink to yellow—in the presence of the hydrogen sulfate (B86663) anion (HSO₄⁻) compared to other anions like nitrate (B79036), bromide, and iodide. mdpi.com This visual detection provides a rapid screening method for anion recognition. mdpi.com
The table below summarizes the response of a colorimetric chemosensor to various anions.
| Anion | Color Change Observed |
| HSO₄⁻ | Yes (Pink to Yellow) |
| NO₃⁻ | No |
| H₂PO₄⁻ | No |
| CN⁻ | No |
| BzO⁻ | No |
| ClO₄⁻ | No |
| Br⁻ | No |
| F⁻ | No |
| I⁻ | No |
| CH₃CO₂⁻ | No |
Based on a study of a BODIPY derivative bearing a benzimidazole unit. mdpi.com
Future Research Directions and Emerging Trends for Benzimidazole Hydrobromide
Advanced Computational-Experimental Synergy in Material and Drug Design
The convergence of computational modeling and experimental validation is set to revolutionize the design of novel materials and pharmaceuticals based on the benzimidazole (B57391) framework. This synergistic approach allows for the rapid and cost-effective screening of virtual compound libraries, predicting their properties and biological activities before their actual synthesis, thereby streamlining the discovery pipeline. beilstein-journals.org
Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are becoming indispensable. beilstein-journals.orgnih.gov For instance, molecular docking can predict the binding affinity and interaction patterns of benzimidazole hydrobromide derivatives with specific biological targets, such as enzymes or receptors. researchgate.net This was demonstrated in a study where docking was used to identify the activity of benzimidazole derivatives against the DprE1 enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net MD simulations further provide insights into the dynamic behavior of these molecules at the atomic level, elucidating the stability of ligand-receptor complexes over time. researchgate.net
The process typically involves:
Virtual Screening: High-throughput virtual screening of this compound derivatives against validated biological targets.
In Silico ADME/Tox Prediction: Computational analysis of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to filter out candidates with poor pharmacokinetic profiles early in the design phase. researchgate.net
Synthesis and In Vitro Validation: Promising candidates identified computationally are then synthesized and their activity is confirmed through experimental assays.
Iterative Optimization: The experimental data is fed back into the computational models to refine and improve their predictive accuracy for the next round of design.
This integrated strategy accelerates the development of new benzimidazole-based compounds with tailored properties, whether for advanced materials with specific electronic or optical characteristics or for therapeutic agents with high efficacy and specificity. mdpi.com
| Computational Technique | Application in Benzimidazole Research | Research Finding Example |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identified potential benzimidazole derivatives as inhibitors of the DprE1 enzyme for anti-tubercular activity. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and conformational changes. | Supported the binding affinity values found in docking studies, confirming the stability of the lead compound. researchgate.net |
| In Silico ADME/Tox | Predicting pharmacokinetic and toxicity profiles of new derivatives. | Used to model the druggability and safety profile of potential anti-tubercular benzimidazole compounds. researchgate.net |
Exploration of Novel Derivatization and Functionalization Strategies
Future research will heavily focus on creating new derivatives of this compound through innovative chemical strategies. The goal is to fine-tune the molecule's properties by adding different functional groups or by creating hybrid molecules. The ease of synthesis and the structural versatility of the benzimidazole scaffold make it an ideal candidate for such explorations. nih.gov
Key emerging strategies include:
Hybrid Molecule Synthesis: This involves combining the benzimidazole core with other pharmacologically active moieties to create a single molecule with multiple modes of action or enhanced activity. nih.gov For example, hybridizing a benzimidazole with a thiophene fragment has been explored as a promising strategy for developing new antiparasitic agents. mdpi.com
N-Substitution: The nitrogen atoms in the imidazole (B134444) ring are key sites for functionalization. Developing novel methods for N-substitution allows for the introduction of a wide array of side chains, which can significantly impact the molecule's solubility, stability, and biological interactions. Microfluidic biocatalysis systems are being developed for efficient N-substitution of benzimidazoles. mdpi.com
"Click Chemistry" Applications: The use of highly efficient and specific reactions, such as "click chemistry," can facilitate the rapid synthesis of diverse libraries of benzimidazole derivatives for high-throughput screening.
These derivatization strategies are crucial for overcoming challenges like drug resistance and for developing materials with novel functionalities. nih.gov The synthesis of diverse chemical libraries will provide a rich pool of candidates for screening in various applications.
Development of Next-Generation Catalytic Systems
The benzimidazole structure is not only a target for derivatization but also a component of novel catalytic systems. Research is moving towards designing sophisticated catalysts where this compound or its derivatives play a central role.
Emerging trends in this area include:
Biocatalysis: The use of enzymes as catalysts in the synthesis of N-substituted benzimidazole derivatives is a green and efficient approach. Lipases, for example, have been successfully used in continuous-flow microreactors to catalyze aza-Michael additions to benzimidazoles, offering mild reaction conditions and high yields. mdpi.com
Hydrogen Atom Transfer (HAT) Catalysis: N-Hydroxy benzimidazoles (NHBIs) have shown potential as efficient hydrogen atom abstractors. Future work will likely explore their broader application in various HAT reactions, including the development of bifunctional catalysts that can recognize and act on specific substrates. rsc.org
Continuous Flow Processing: For large-scale synthesis, continuous flow hydrogenation processes are being developed for the formation of the benzimidazole ring. This method offers significant safety and efficiency advantages over traditional batch processing, including a dramatic increase in space-time yield and the elimination of risks associated with pyrophoric catalysts and hydrogen gas. acs.org
These advancements promise more sustainable, efficient, and safer chemical processes for the synthesis and application of benzimidazole compounds.
| Catalytic System | Description | Advantage |
| Microfluidic Biocatalysis | Utilizes enzymes like lipase in a microreactor for N-substitution of benzimidazoles. mdpi.com | Mild conditions, short reaction times, reusable catalyst, high yields. mdpi.com |
| N-Hydroxy Benzimidazole (NHBI) Catalysts | Employs NHBIs as hydrogen atom abstractors in various chemical transformations. rsc.org | Efficient for hydrogen atom transfer reactions; potential for bifunctional, substrate-specific catalysts. rsc.org |
| Continuous Flow Hydrogenation | A process for benzimidazole ring formation via catalytic hydrogenation in a continuous flow system. acs.org | Eliminates safety concerns of batch processing, achieves a 1200-fold increase in space-time yield. acs.org |
Targeted Research in Specific Biological Pathways and Disease Models
While the broad-spectrum biological activity of benzimidazoles is well-documented, future research is shifting towards a more targeted approach. nih.gov This involves designing derivatives that interact with specific molecular targets within a biological pathway implicated in a particular disease. This strategy aims to increase therapeutic efficacy while minimizing off-target effects.
Key research areas include:
Anticancer Therapies: Benzimidazole derivatives are being designed as inhibitors of specific proteins crucial for cancer cell proliferation, such as tubulin. nih.gov For example, compound 12b, a novel benzimidazole analogue, was found to be a potent tubulin polymerization inhibitor that effectively overcomes paclitaxel resistance in vitro and shows significant antitumor efficacy in melanoma models. nih.gov
Antimicrobial Agents: With rising antimicrobial resistance, research is focused on developing benzimidazoles that inhibit essential microbial enzymes. Studies have identified benzimidazole derivatives that target lanosterol 14α-demethylase in fungi or the DprE1 enzyme in Mycobacterium tuberculosis, which is critical for cell wall synthesis. nih.govnih.gov
Anthelmintic Drugs: Benzimidazoles like albendazole and mebendazole (B1676124) are known to inhibit tubulin polymerization in parasitic worms. mdpi.com Ongoing research seeks to synthesize new derivatives with enhanced activity against various parasitic species, including Trichinella spiralis, by exploring different structural modifications. mdpi.com
By focusing on specific disease models and biological pathways, researchers can develop next-generation this compound-based therapeutics with improved precision and effectiveness.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing benzimidazole hydrobromide, and how can low yields be addressed?
- Methodological Answer : The Phillips–Ladenburg method is commonly used, involving condensation of o-phenylenediamine with formic acid or trimethyl orthoformate under reflux. Low yields may arise from incomplete cyclization, improper pH adjustment during precipitation, or losses during purification.
- Optimize reaction time (e.g., extending reflux beyond 1.5 hours) and monitor pH rigorously during neutralization to ensure complete precipitation.
- Use vacuum filtration with activated charcoal for impurity removal, and avoid rapid cooling during recrystallization to minimize crystal defects .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- FT-IR (400–4000 cm⁻¹): Identifies functional groups like N–H stretching (3100–3500 cm⁻¹) and C=N/C–N vibrations (1600–1650 cm⁻¹).
- NMR : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 110–160 ppm for heterocyclic carbons) confirm structural integrity.
- UV-Vis : Analyzes electronic transitions (e.g., π→π* at ~270 nm) to assess conjugation.
- Cross-validate with computational tools like Gaussian software for theoretical spectra alignment .
Q. How do researchers ensure purity and stability of this compound in pharmacological studies?
- Methodological Answer :
- Perform HPLC with C18 columns (methanol/water mobile phase) to quantify purity (>95%).
- Stability tests under varying temperatures (4°C, 25°C, 40°C) and pH (1.2–7.4) using accelerated degradation studies.
- Monitor hygroscopicity via dynamic vapor sorption (DVS) due to the hydrobromide salt’s sensitivity to humidity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance pharmacological activity?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., nitro at position 6) to improve binding affinity to targets like 5-HT6 receptors.
- Use Pharmacophore Modeling (e.g., Schrödinger Suite) to predict interactions with biological targets.
- Validate via in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and compare IC₅₀ values of derivatives (e.g., compound A8 in showed 85% inhibition at 10 μM) .
Q. What strategies overcome limitations in synthesizing 2-substituted benzimidazole derivatives?
- Methodological Answer :
- Employ heterocyclic rearrangements (e.g., quinoxaline-to-benzimidazole conversions) to access challenging substitutions.
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for cross-coupling reactions) .
Q. How can supramolecular assemblies of this compound be engineered for advanced applications?
- Methodological Answer :
- Design metal-organic frameworks (MOFs) by coordinating benzimidazole with Re(V) or Zn(II) ions for catalytic or sensing applications.
- Develop pH-responsive nanocontainers by conjugating benzimidazole with cyclodextrins, enabling controlled drug release (e.g., in burn wound cubogels).
- Characterize using XRD for crystal packing and TEM for nanostructure morphology .
Q. What computational approaches reconcile contradictions between experimental and theoretical spectral data?
- Methodological Answer :
- Apply Vibrational Energy Distribution Analysis (VEDA) to assign FT-IR/Raman modes and identify anharmonicity effects.
- Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to simulate NMR chemical shifts and UV-Vis spectra.
- Adjust for solvent effects (e.g., PCM model) and compare RMSD values to refine computational parameters .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anti-inflammatory activity of benzimidazole derivatives?
- Methodological Answer :
- Standardize assay conditions (e.g., LPS-induced RAW264.7 macrophage model) to minimize variability.
- Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) across studies to explain bioavailability differences.
- Conduct meta-analyses using tools like RevMan to assess heterogeneity in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
